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Compound Name: 2,5-dichloro-4-iodo-1,3-thiazole

Cat. No.: B6220605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a

wide spectrum of pharmacological activities. This guide provides a comparative overview of the

biological activities of various substituted thiazole derivatives, supported by experimental data

from recent studies. While specific data on 2,5-dichloro-4-iodo-1,3-thiazole derivatives is

limited in the public domain, this guide will focus on structurally related and other biologically

active thiazole compounds to provide a valuable comparative context for researchers in the

field.

The diverse biological activities of thiazole derivatives include antimicrobial, antifungal,

anticancer, and enzyme inhibitory properties.[1][2][3] These activities are often attributed to the

unique chemical properties of the thiazole ring system.[4]

Antimicrobial and Antifungal Activity
Thiazole derivatives have been extensively investigated for their potential as antimicrobial and

antifungal agents.[5][6] The following tables summarize the in vitro activity of several novel

thiazole derivatives against various bacterial and fungal strains.

Table 1: Antibacterial Activity of Novel Thiazole Derivatives
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Compound
S. aureus
MIC (µg/mL)

B. subtilis
MIC (µg/mL)

E. coli MIC
(µg/mL)

P.
aeruginosa
MIC (µg/mL)

Reference

Compound

16
1.56 3.125 6.25 6.25 [2]

Compound 3 230-700 - - - [1]

Ampicillin - - - - [1]

Norfloxacin - - - - [6]

MIC: Minimum Inhibitory Concentration

Table 2: Antifungal Activity of Novel Thiazole Derivatives

Compound
C. albicans
MIC (µg/mL)

C. krusei MIC
(µg/mL)

C. parapsilosis
MIC (µg/mL)

Reference

Compound 7a 7.81 - - [7]

Compound 7e 3.9 - - [7]

Compound 9 60-230 - - [1]

Fluconazole 15.62 - - [7]

MIC: Minimum Inhibitory Concentration

Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives as anticancer agents, with

some compounds showing potent activity against various cancer cell lines.[3][8]

Table 3: Antiproliferative Activity of Thiazole-Naphthalene Derivatives
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Compound MCF-7 IC50 (µM) A549 IC50 (µM) Reference

5b 0.48 ± 0.03 0.97 ± 0.13 [3]

6d > 10 > 10 [3]

6l 2.45 ± 0.18 4.32 ± 0.21 [3]

IC50: Half-maximal inhibitory concentration

Enzyme Inhibitory Activity
Thiazole derivatives have also been identified as potent inhibitors of various enzymes,

including PI3K/mTOR and acetylcholinesterase, which are important targets in cancer and

neurodegenerative diseases, respectively.[8][9]

Table 4: PI3Kα and mTOR Inhibitory Activity of Thiazole Derivatives

Compound PI3Kα IC50 (µM) mTOR IC50 (µM) Reference

3b 0.086 ± 0.005 0.221 ± 0.014 [8]

3e - - [8]

Alpelisib (PI3Kα

inhibitor)
- - [8]

Dactolisib (mTOR

inhibitor)
- - [8]

IC50: Half-maximal inhibitory concentration

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
The antimicrobial and antifungal activity of the thiazole derivatives is commonly determined

using the broth microdilution method.[10]
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Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth

overnight at 37°C. The culture is then diluted to achieve a final concentration of

approximately 5 x 10^5 colony-forming units (CFU)/mL.

Preparation of Test Compounds: The synthesized compounds and standard drugs are

dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[10] Serial two-fold

dilutions are then made in a 96-well microtiter plate using the appropriate broth.

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension.

The plates are then incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

Determination of MIC: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.

In Vitro Antiproliferative Assay (MTT Assay)
The cytotoxic activity of the compounds against cancer cell lines is often evaluated using the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000

cells/well and allowed to attach overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for 48-72 hours.

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate

is incubated for another 4 hours. The MTT is converted by viable cells into formazan crystals.

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader. The IC50 value is calculated as the concentration of the

compound that causes a 50% reduction in cell viability compared to the untreated control.
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Caption: A generalized workflow for the synthesis and biological screening of novel thiazole

derivatives.
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Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target for

anticancer thiazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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